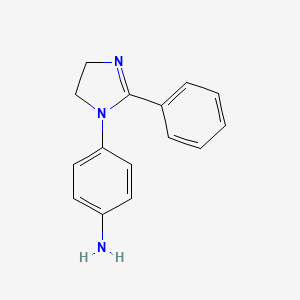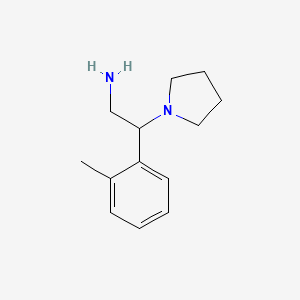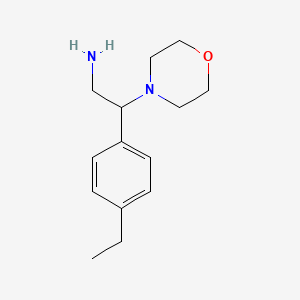![molecular formula C13H13N3S B7793011 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline](/img/structure/B7793011.png)
4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline is a complex organic compound that features a thiophene ring, an imidazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazole intermediate.
Aniline Group Addition: The final step involves the nucleophilic substitution reaction where the aniline group is introduced to the thiophene-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)aniline: Similar structure but lacks the imidazole ring.
2-(Thiophen-2-yl)-1H-imidazole: Similar structure but lacks the aniline group.
Uniqueness
4-[2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline is unique due to the combination of the thiophene, imidazole, and aniline groups in a single molecule, which imparts distinct electronic and steric properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-(2-thiophen-2-yl-4,5-dihydroimidazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-10-3-5-11(6-4-10)16-8-7-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBPFNLMCJXQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CS2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-1-(thiophen-2-yl)ethyl]diethylamine](/img/structure/B7792945.png)

![[1-(4-Phenylpiperazin-1-yl)cyclohexyl]methanamine](/img/structure/B7792949.png)

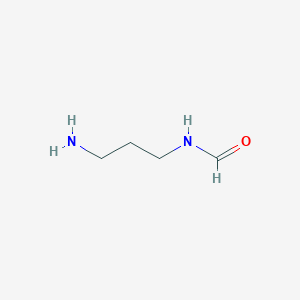
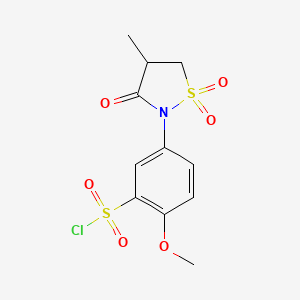
![3-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B7792996.png)
